Ornithylaspartate is classified under amino acid derivatives, specifically as a non-proteinogenic amino acid. It is synthesized naturally in the body and can also be produced through chemical methods. The compound has garnered attention for its therapeutic potential, particularly in managing hepatic encephalopathy and other metabolic disorders associated with ammonia toxicity.
Ornithylaspartate can be synthesized through several methods, including:
The synthesis often involves optimizing pH levels, temperature, and reaction time to maximize yield while minimizing by-products. Chromatographic techniques are frequently employed to purify the synthesized compound.
Ornithylaspartate has a complex molecular structure characterized by:
The structural configuration includes functional groups such as amino (-NH₂) and carboxyl (-COOH) groups, contributing to its biochemical reactivity and solubility properties.
Ornithylaspartate participates in various biochemical reactions, primarily related to nitrogen metabolism:
The reactivity of ornithylaspartate is influenced by its pH environment, temperature, and the presence of other reactive species. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to study these reactions.
The mechanism by which ornithylaspartate exerts its effects primarily involves:
Clinical studies have shown that administration of ornithylaspartate leads to significant reductions in blood ammonia levels and improvements in neurological function among patients suffering from hepatic encephalopathy .
Ornithylaspartate has several notable applications:
The urea cycle is the primary ammonia detoxification pathway in hepatocytes. LOLA enhances this cycle through dual substrate provision and enzyme modulation:
Table 1: LOLA-Mediated Urea Cycle Enzyme Modulation
Enzyme | Role in Urea Cycle | Effect of LOLA | Experimental Evidence |
---|---|---|---|
CPS1 | Converts NH₃ → Carbamoyl phosphate | ↑ Activity (30%) | ↑ Urea in cirrhotic rats [8] |
OTC | Forms citrulline | ↑ Substrate availability | ↑ Citrulline flux [7] |
ASS | Forms argininosuccinate | ↑ Aspartate provision | ↑ Arginine synthesis [9] |
In primary hepatocytes from NAFLD patients, LOLA increases urea cycle capacity by upregulating CPS1 and OTC transcripts, countering disease-associated enzyme suppression [10].
When hepatic urea synthesis is impaired (e.g., cirrhosis), LOLA activates peripheral ammonia detoxification via glutamine synthetase (GS):
Hyperammonemia causes astrocyte swelling and neurotransmitter imbalances, contributing to encephalopathy. LOLA counteracts this via:
Table 2: LOLA Effects on Neurotransmitter Systems
Neurotransmitter | Ammonia-Induced Dysfunction | LOLA-Mediated Correction |
---|---|---|
GABA | ↑ Receptor sensitivity | ↓ Ammonia → normalized tone [1] |
Glutamate | Excitotoxicity | ↑ Glutamine synthesis → clearance [5] |
Nitric Oxide (NO) | ↑ nNOS activity → oxidative stress | ↓ Cytosolic Ca²⁺ → ↓ NO overproduction [5] |
In rotenone-treated neurons, LOLA increases expression of sodium-calcium exchangers (NCXs), reducing cytosolic calcium and preventing calcium/NO-mediated mitochondrial damage [5].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: